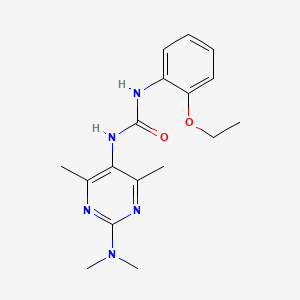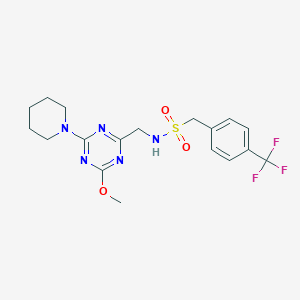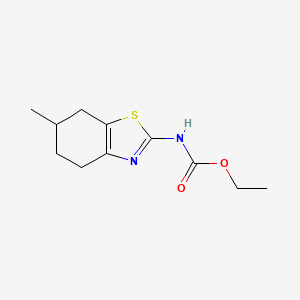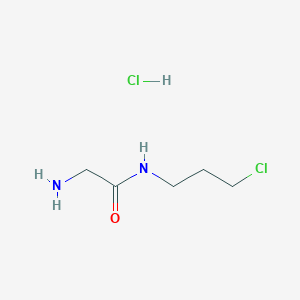
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride, also known as MSF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride exerts its effects through the inhibition of enzymes such as serine proteases and acetylcholinesterase. It also has the ability to modify proteins and peptides through the formation of covalent bonds with specific amino acid residues.
Biochemical and Physiological Effects:
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit inflammation, and block the replication of viruses. In addition, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been shown to have a neuroprotective effect and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has several advantages for use in lab experiments. It is stable under a variety of conditions and can be easily synthesized. However, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is highly reactive and can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride-based drugs for the treatment of cancer and viral infections. In addition, the use of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride in the synthesis of novel polymers and materials is an area of active research. Further studies are also needed to fully understand the mechanism of action of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride and its effects on various biological systems.
Conclusion:
In conclusion, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride is a promising compound that has potential applications in various fields. Its synthesis method is well-established, and its effects on biological systems have been extensively studied. Further research is needed to fully understand the potential of 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride and to develop new applications for this compound.
Métodos De Síntesis
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzenesulfonyl fluoride with 5-methoxy-2-methylpiperidine followed by reduction and sulfonation. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been extensively studied for its potential applications in various fields. In the field of medicine, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been investigated for its antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic tool in cancer imaging. In addition, 4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride has been explored for its applications in the field of materials science, specifically in the synthesis of polymers and as a cross-linking agent.
Propiedades
IUPAC Name |
4-(5-methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO5S2/c1-10-3-4-11(20-2)9-15(10)22(18,19)13-7-5-12(6-8-13)21(14,16)17/h5-8,10-11H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLNTYJNPXKLHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxy-2-methylpiperidin-1-yl)sulfonylbenzenesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)


![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)


